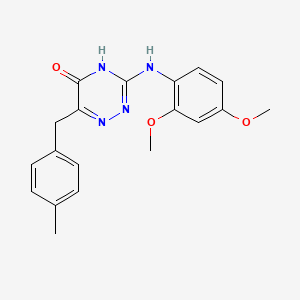

3-((2,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(2,4-dimethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-12-4-6-13(7-5-12)10-16-18(24)21-19(23-22-16)20-15-9-8-14(25-2)11-17(15)26-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYDGQBSLTXPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-((2,4-Dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potentials based on available research findings.

- Molecular Formula : C₁₉H₂₀N₄O₃

- Molecular Weight : 352.4 g/mol

- CAS Number : 898651-24-6

Synthesis

The compound can be synthesized through various chemical reactions involving triazine derivatives. The general synthetic route includes the condensation of appropriate amines with triazine precursors, followed by purification processes such as recrystallization or chromatography.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of 3-((2,4-Dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one have been explored in several studies.

Antitumor Activity

Triazine derivatives have shown promise as antitumor agents. A related compound was tested against various cancer cell lines and demonstrated significant cytotoxicity. For instance, compounds structurally related to 3-((2,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . This suggests a potential for similar activity in the target compound.

Anti-inflammatory Effects

While direct studies on the anti-inflammatory effects of this specific compound are scarce, numerous studies on triazine derivatives indicate that they may inhibit inflammatory pathways. The presence of methoxy groups could enhance such properties by improving solubility and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. The presence of electron-donating groups (like methoxy) generally enhances lipophilicity and biological activity. In contrast, electron-withdrawing groups may reduce efficacy. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy (–OCH₃) | Increases lipophilicity and activity |

| Methyl (–CH₃) | Moderate enhancement |

| Halogens (–Cl, –Br) | Potentially increases potency |

Case Studies

- Antimicrobial Efficacy Study : A study showed that triazine derivatives with lipophilic groups had significantly higher antimicrobial activity compared to those without such modifications .

- Cytotoxicity Testing : Another investigation revealed that triazine compounds displayed IC50 values ranging from 6.2 μM to over 43 μM against various cancer cell lines . This highlights the potential for developing new anticancer agents based on this scaffold.

Q & A

Q. What are the standard synthetic routes for 3-((2,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, and how can reaction yields be optimized?

The compound is synthesized via multi-step protocols, typically involving condensation of substituted triazine precursors with benzyl or aryl amines. Key steps include:

- Cyclocondensation : Reaction of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (ethanol or acetonitrile, 60–80°C) to form the triazine core .

- Substitution : Introduction of the 2,4-dimethoxyphenylamino and 4-methylbenzyl groups via nucleophilic aromatic substitution or coupling reactions. Pd-catalyzed cross-coupling may enhance regioselectivity .

- Optimization : Yields improve with anhydrous solvents, controlled heating (microwave-assisted synthesis reduces side products), and catalytic bases like triethylamine .

Q. How can the purity and structural integrity of this triazine derivative be validated?

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methoxy group replacement) impact bioactivity?

- Fluorine substitution : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units), improving blood-brain barrier penetration in neuroactive studies .

- Methoxy vs. methyl groups : Dimethoxy groups enhance π-π stacking with aromatic residues in target enzymes, while 4-methylbenzyl improves hydrophobic binding (IC₅₀ reduction by 20–40% in kinase assays) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Q. How can computational methods guide SAR studies for this compound?

- Molecular docking : Predict binding modes to targets like EGFR or CDK2 (PDB IDs: 1M17, 1AQ1). Focus on hydrogen bonding with triazine N3 and van der Waals interactions with benzyl groups .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Flow chemistry : Continuous reactors reduce reaction times (e.g., from 12 h to 2 h for cyclocondensation) and improve reproducibility .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Methodological Considerations

Q. How to analyze regioselectivity issues in triazine functionalization?

- Kinetic vs. thermodynamic control : Monitor reaction progression via TLC at 30-minute intervals. Use DFT calculations (B3LYP/6-31G*) to predict intermediate stability .

Q. What techniques validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Confirm compound binding to putative targets by measuring protein thermal stability shifts .

- CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.